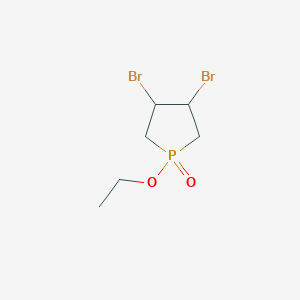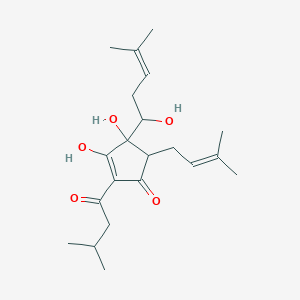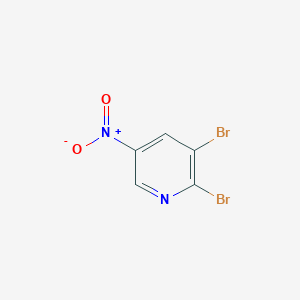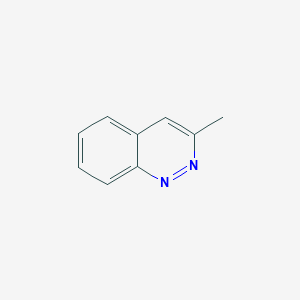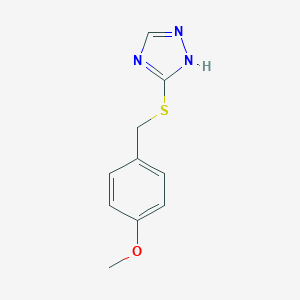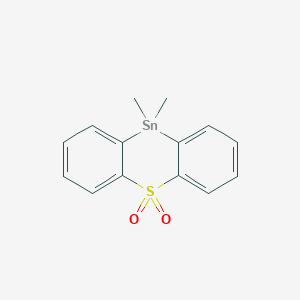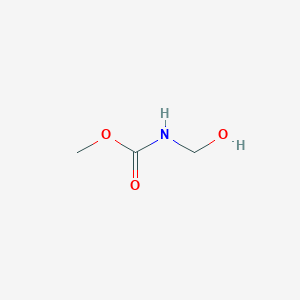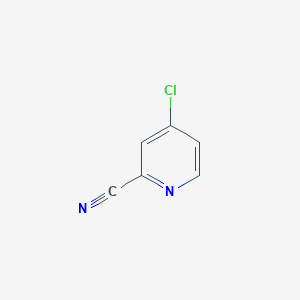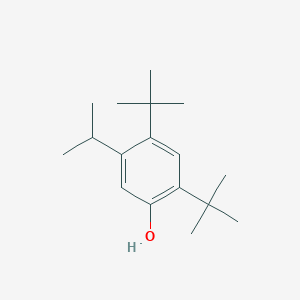
Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)- is a chemical compound commonly referred to as BHT (butylated hydroxytoluene). It is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries to prevent the oxidation of fats and oils. BHT is also used as a stabilizer for plastics, rubber, and petroleum products. In recent years, BHT has gained attention for its potential health benefits and applications in scientific research.
Mecanismo De Acción
BHT works by preventing the oxidation of fats and oils, which can lead to the formation of harmful free radicals. BHT acts as a free radical scavenger, neutralizing free radicals and preventing them from causing damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
BHT has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce inflammation, and modulate immune function. BHT has also been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the prevention and treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BHT in lab experiments is its stability and long shelf life. BHT is also relatively inexpensive and easy to obtain. However, one limitation of using BHT is its potential to interfere with certain assays and experimental protocols. BHT can also have variable effects depending on the concentration used and the specific experimental conditions.
Direcciones Futuras
There are a number of potential future directions for research on BHT. One area of interest is its potential as a treatment for neurodegenerative diseases. BHT has been shown to have neuroprotective effects and may be able to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for diabetes and metabolic disorders. BHT has been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of these conditions. Finally, there is interest in exploring the use of BHT in combination with other compounds for synergistic effects in the prevention and treatment of various diseases.
Métodos De Síntesis
BHT is synthesized through the reaction of p-cresol and isobutylene in the presence of a catalyst. The resulting product is purified through distillation and crystallization to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
BHT has been extensively studied for its antioxidant properties and potential health benefits. It has been shown to have anti-inflammatory, anticancer, and antiviral effects. BHT has also been studied for its potential to improve cognitive function and prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
19245-42-2 |
|---|---|
Nombre del producto |
Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)- |
Fórmula molecular |
C17H28O |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C17H28O/c1-11(2)12-9-15(18)14(17(6,7)8)10-13(12)16(3,4)5/h9-11,18H,1-8H3 |
Clave InChI |
IQLVTBHVVRVXST-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
SMILES canónico |
CC(C)C1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
Otros números CAS |
19245-42-2 |
Sinónimos |
2,4-Bis(1,1-dimethylethyl)-5-(1-methylethyl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
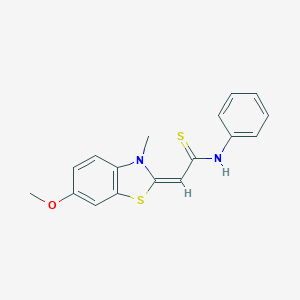

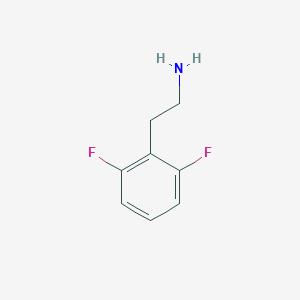
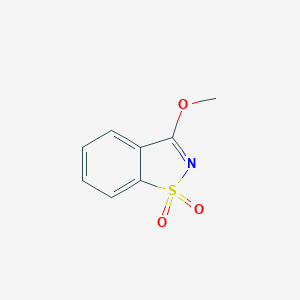
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
